

An In-depth Technical Guide to 4-(tert-Butyldimethylsilyloxy)phenylboronic acid

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Compound of Interest

Compound Name: 4-(tert-
Butyldimethylsilyloxy)phenylboroni
c acid

Cat. No.: B120882

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-(tert-Butyldimethylsilyloxy)phenylboronic acid**. This versatile organoboron compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds essential for the development of novel pharmaceuticals and functional materials.

Core Chemical Properties

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a white to off-white solid at room temperature.^[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

Property	Value	Source
Molecular Formula	$C_{12}H_{21}BO_3Si$	[2]
Molecular Weight	252.19 g/mol	[2] [3]
Melting Point	194-198 °C	[3]
Boiling Point (Predicted)	321.4 ± 44.0 °C at 760 mmHg	N/A
Density (Predicted)	1.01 ± 0.1 g/cm ³	N/A
CAS Number	159191-56-7	[3]

Solubility: While specific quantitative data is not readily available, phenylboronic acids are generally soluble in most polar organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and acetone. They exhibit poor solubility in nonpolar solvents like hexanes and toluene.[\[4\]](#)[\[5\]](#)

Synthesis and Reactivity

The synthesis of **4-(tert-Butyldimethylsilyloxy)phenylboronic acid** is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylboronic acid[2]

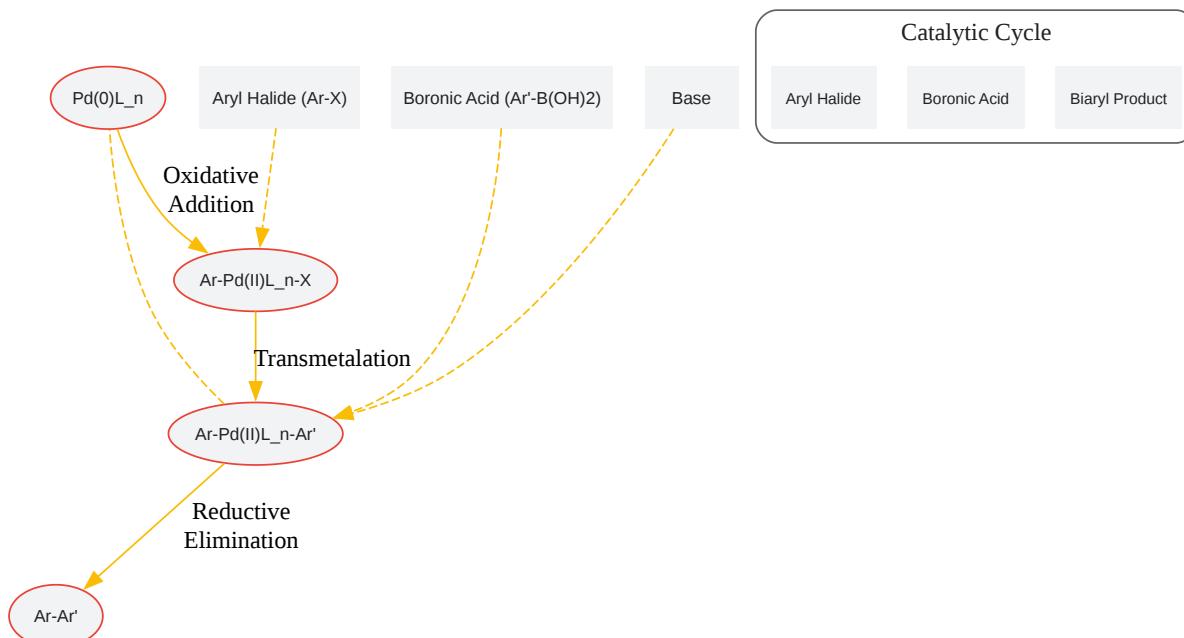
Materials:

- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (aqueous solution)

- Dichloromethane (DCM)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Petroleum ether

Procedure:

- Dissolve (4-bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add n-butyllithium (1.1-1.2 eq) dropwise to the cooled solution.
- Stir the reaction mixture at -78 °C for 30 minutes.
- Add trimethyl borate (1.2-1.3 eq) dropwise to the reaction mixture.
- Continue stirring at -78 °C for 1 hour, then allow the mixture to warm to room temperature.
- Quench the reaction by adding aqueous hydrochloric acid until the pH is between 5 and 7.
- Remove the THF under reduced pressure.
- Extract the aqueous residue with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Wash the crude product with petroleum ether to afford **4-(tert-Butyldimethylsilyloxy)phenylboronic acid** as a white solid.



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References

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